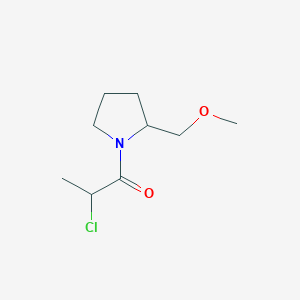

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Description

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a pyrrolidine-derived propanone featuring a chloro substituent at the 2-position of the ketone backbone and a methoxymethyl group on the pyrrolidine ring. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules such as antihistaminics and monoamine uptake inhibitors . Its molecular formula is C₉H₁₆ClNO₂ (MW: 205.68 g/mol), with the methoxymethyl group enhancing hydrophilicity compared to non-polar analogs .

Properties

IUPAC Name |

2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKWPSHRMMKVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Overview

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound notable for its structural features, which include a pyrrolidine ring and a chloropropanone moiety. This compound has garnered attention in biochemical research due to its potential biological activities, particularly its interactions with various enzymes and cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C9H16ClNO2 |

| Molecular Weight | 203.68 g/mol |

| CAS Number | 1342004-74-3 |

| IUPAC Name | This compound |

The compound's structure allows it to participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways.

Enzyme Interactions

Research indicates that this compound interacts significantly with carbonic anhydrase isoenzymes , which are crucial for maintaining acid-base balance in biological systems. This interaction suggests potential therapeutic applications in conditions characterized by disrupted acid-base homeostasis, such as metabolic acidosis or respiratory disorders.

Cellular Effects

The compound has been observed to affect several cellular processes:

- Cell Signaling Pathways : It influences pathways that regulate gene expression and cellular metabolism.

- RORγt Activity : The compound modulates the activity of RORγt, a nuclear receptor involved in immune responses, indicating its potential role in immunomodulation.

In Vitro Studies

A study focused on the effects of various substituted compounds on photosynthetic electron transport (PET) revealed that similar compounds exhibited significant biological activity against mycobacterial species. While this study did not directly test this compound, it highlights the relevance of pyrrolidine derivatives in antimicrobial activity .

Toxicity Assessment

Preliminary assessments of related compounds have shown low toxicity profiles against human cell lines, suggesting that this compound may also exhibit favorable safety margins in therapeutic contexts. For instance, compounds with structural similarities demonstrated minimal cytotoxicity while retaining significant antimicrobial properties .

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

- Structure: Chlorine at the 3-position of the propanone backbone (vs. 2-position in the target compound).

- Molecular Formula: C₉H₁₆ClNO₂ (MW: 205.68 g/mol) .

- Key Differences: The 3-chloro isomer may exhibit altered reactivity due to steric and electronic effects. For example, the 2-chloro group in the target compound acts as a better leaving group, favoring nucleophilic substitution reactions. Both compounds share identical molecular weights but differ in synthetic utility.

Simplified Backbone: 2-Chloro-1-(pyrrolidin-1-yl)propan-1-one

- Structure : Lacks the methoxymethyl substituent on the pyrrolidine ring.

- Molecular Formula: C₇H₁₂ClNO (MW: 161.63 g/mol) .

- Smaller molecular weight may enhance bioavailability but reduce metabolic stability compared to the target compound .

Heterocyclic Variant: 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one

- Structure : Thiophene ring replaces the methoxymethyl group on pyrrolidine.

- Molecular Formula: C₁₂H₁₄ClNOS (MW: 267.76 g/mol) .

Aromatic Derivatives: 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

- Structure: Chloroacetylphenyl and methyl groups on the propanone backbone.

- Molecular Formula: C₁₇H₂₁ClNO₂ (MW: 306.81 g/mol) .

- Key Differences: The bulky aromatic substituent increases steric hindrance, likely reducing reactivity in substitution reactions. This compound is specifically noted as an intermediate in antihistaminic synthesis, highlighting divergent applications compared to the target compound .

Cathinone Analogs: 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (30)

- Structure: Ethylamino and 4-methylphenyl substituents.

- Molecular Formula: C₁₂H₁₇NO (MW: 191.27 g/mol) .

- Key Differences: The ethylamino group confers basicity, enabling interactions with monoamine transporters (e.g., dopamine, serotonin). Unlike the target compound, this class is associated with psychostimulant effects, underscoring the pharmacological impact of substituent choice .

Preparation Methods

Synthesis of 2-(methoxymethyl)pyrrolidine

- Starting from 2-methylpyrroline, a hydrogenation step using a platinum catalyst (preferably 5% Pt-C or platinum (IV) oxide) in a mixed alcohol solvent (ethanol:methanol ratio approx. 2:1 to 3:1) at ambient temperature yields 2-methylpyrrolidine derivatives with high optical purity.

- The methoxymethyl substituent can be introduced via alkylation reactions using methoxymethyl halides or related reagents under controlled conditions, often in polar aprotic solvents such as dimethylformamide (DMF).

Purification and Optical Resolution

- The pyrrolidine intermediate is often isolated as a tartrate salt (e.g., L- or D-tartrate) to facilitate purification and optical resolution.

- Recrystallization and filtration remove the platinum catalyst and impurities, yielding optically enriched intermediates.

Alternative Synthetic Routes and Catalysts

- Hydrogenation catalysts such as platinum (IV) oxide or 5% Pt-C are effective for the reduction steps in pyrrolidine preparation.

- Alkylation and acylation reactions benefit from polar aprotic solvents like DMF, N-methylpyrrolidinone, or pyridine, which enhance nucleophilicity and solubility.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Pd2(dba)3 with XantPhos ligand) can be employed for related heterocyclic modifications but are less common for this specific compound.

Summary of Key Preparation Parameters

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | 5% Pt-C or PtO2 catalyst | Ethanol/Methanol (2:1-3:1) | Ambient | Several hours | Optical purity >50% ee achievable |

| Alkylation for methoxymethyl group | Methoxymethyl halide (e.g., chloromethyl methyl ether) | DMF or similar aprotic solvent | Ambient to 100 °C | 10–48 hours | Under nitrogen atmosphere |

| Acylation with 2-chloropropanoyl chloride | Triethylamine (base) | DCM or THF | 0–15 °C | 2–4 hours | Anhydrous, inert atmosphere recommended |

| Purification | Silica gel chromatography or prep-HPLC | N/A | N/A | N/A | Ensures high purity and removal of impurities |

Research Findings and Notes

- The described preparation methods emphasize safety, scalability, and cost-effectiveness, particularly the use of non-corrosive reagents and commercially available catalysts.

- The optical purity of intermediates is critical for downstream applications, and the use of tartrate salts and recrystallization is effective for enantiomeric enrichment.

- Reaction times and temperatures are optimized to balance yield and selectivity, with prolonged heating (up to 48 hours) sometimes necessary for complete conversion.

- Solvent choice significantly impacts reaction efficiency, with DMF favored for alkylation and acylation steps due to its polarity and ability to dissolve diverse reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodology : A plausible route involves nucleophilic substitution between a pyrrolidine derivative (e.g., 2-(methoxymethyl)pyrrolidine) and a chloro-propanone precursor. Reaction optimization may include solvent selection (e.g., polar aprotic solvents like N-methyl-pyrrolidone, as in ), temperature control (e.g., 200°C for similar reactions), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- NMR : Analyze - and -NMR for pyrrolidine ring protons (δ 1.5–3.5 ppm), methoxymethyl protons (δ ~3.3 ppm), and the carbonyl carbon (δ ~200 ppm). Dynamic effects in the pyrrolidine ring may cause signal broadening (e.g., as noted in ).

- IR : Confirm the carbonyl stretch (~1700 cm) and C-Cl bond (~600–800 cm).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (CHClNO, exact mass ~217.09) and characteristic fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the pyrrolidine ring and methoxymethyl substituent?

- Methodology : Use single-crystal X-ray diffraction with SHELX software ( ) for refinement. Key steps:

Data Collection : High-resolution data (≤1.0 Å) to resolve light atoms (Cl, O).

Flack Parameter Analysis : Determine absolute configuration using parameters like Rogers’ η or Flack’s x ().

Twinning Tests : For centrosymmetric ambiguities, employ twin refinement in SHELXL .

- Example : In a related compound ( ), crystallography confirmed the antiperiplanar alignment of the carbonyl and pyrrolidine groups.

Q. How should researchers address contradictions between crystallographic and spectroscopic data (e.g., dynamic vs. static pyrrolidine conformations)?

- Methodology :

- Variable-Temperature NMR : Detect ring puckering dynamics (e.g., coalescence of signals at elevated temperatures, as in ).

- DFT Calculations : Compare energy-minimized conformers with crystallographic data.

- Cross-Validation : Use complementary techniques like Raman spectroscopy or solid-state NMR to reconcile discrepancies .

Q. What strategies are effective for analyzing byproducts or impurities during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.